molecular formula C18H22O2 B1683226 Trenbolone CAS No. 10161-33-8

Trenbolone

Cat. No. B1683226
CAS RN: 10161-33-8
M. Wt: 270.4 g/mol
InChI Key: MEHHPFQKXOUFFV-OWSLCNJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trenbolone, also known as trienolone or trienbolone, is a steroid used on livestock to increase muscle growth and appetite . To increase its effective half-life, trenbolone is administered as a prodrug as an ester conjugate such as trenbolone acetate, trenbolone enanthate, or trenbolone cyclohexylmethylcarbonate .


Synthesis Analysis

The synthesis of Trenbolone involves several steps including etherification, reduction, hydrolysis, dehydrogenation, and acylation reactions . The method enhances the yield of the Trenbolone acetate from 88-90% to 92-93.5% .


Molecular Structure Analysis

Trenbolone is a 3-oxo-Delta (4) steroid that is estra-4,9,11-triene carrying an oxo group at position 3 and a hydroxy group at position 17beta . Its molecular formula is C18H22O2 .


Chemical Reactions Analysis

Trenbolone undergoes various chemical reactions in the body. Once metabolized, trenbolone esters have the effect of increasing ammonium ion uptake by muscles, leading to an increase in the rate of protein synthesis .


Physical And Chemical Properties Analysis

Trenbolone is a synthetic anabolic steroid with a molecular weight of 270.4 g/mol . It is a 3-oxo-Delta (4) steroid, a 17beta-hydroxy steroid, a C18-steroid, and an anabolic androgenic steroid .

Scientific Research Applications

Growth Promotion in Animal Production

  • Trenbolone acetate, an ester of trenbolone, is utilized for growth promotion in animal production. Its application has shown to efficiently improve protein anabolism and nitrogen retention, offering both economic and ecological benefits (Karg & Meyer, 1999).

Ecological and Environmental Impacts

  • The environmental persistence of trenbolone, particularly its effects on aquatic life, has been a subject of study. Its metabolite, 17‐β‐trenbolone, displays stability in animal waste and potential toxicity to aquatic animals. Studies have indicated that exposure to this metabolite significantly affects the reproductive endocrinology of fish species like the fathead minnow (Ankley et al., 2003), (Jensen et al., 2006).

Investigation of Residues and Metabolites

  • The identification and analysis of trenbolone metabolites in environmental contexts, such as in beef cattle feedlot discharges, have been explored. This research is crucial for understanding the ecological impacts of trenbolone use in livestock (Durhan et al., 2005).

Genotoxicity Studies

  • Trenbolone's genotoxicity, or its potential to damage genetic information in cells, has been a significant research focus. Studies have evaluated trenbolone and its metabolites in various assays, contributing to the understanding of its potential risks as a carcinogen (Richold, 2004).

Impact on Amphibian Development

  • Research has also been conducted on the impact of trenbolone on amphibians, revealing that exposure can result in altered sexual differentiation and increased mortality, highlighting the broader ecological consequences of trenbolone contamination (Olmstead et al., 2012).

Trenbolone's Effects on Vertebrates

  • A comprehensive review of trenbolone's occurrence in the environment and its effects on aquatic vertebrates has been performed, emphasizing its potential risks to sensitive species (Ankley et al., 2018).

Body Composition and Cardiometabolic Risk Factors

  • In a study involving normogonadic rats, trenbolone was found to improve body composition, lipid profile, and insulin sensitivity, presenting insights into its potential therapeutic applications, despite known adverse effects such as benign prostate hyperplasia (Donner et al., 2015).

Detection and Monitoring

  • Development of immunoassays for the detection of trenbolone in animal tissues, feed, and urine has been an area of research, crucial for controlling trenbolone residue in food products (Zhang et al., 2011).

Impact on Microbial Communities

  • The effect of trenbolone on the structure and function of microbial communities in freshwater sediments has been studied, providing insights into its environmental impact at the microbial level (Radl et al., 2005).

Cellular Transformation Studies

  • Trenbolone has been evaluated for its cellular transforming effects, comparing it with testosterone in Syrian hamster embryo cells. Such studies contribute to understanding the cellular and hormonal mechanisms of trenbolone (Lasne et al., 1990).

Examination of Trenbolone Metabolites

  • Identification and characterization of trenbolone metabolites in human urine for doping control analysis have been a focus, aiding in the detection and prevention of trenbolone misuse in sports (Putz et al., 2020).

Bone Development Studies

  • The effects of trenbolone supplementation on the extremity bones in rats have been studied, providing insights into its impact on bone development and health (Sari & Lök, 2019).

Muscle Atrophy Research

  • Research on trenbolone's effects on protein degradation in specific muscle tissues in rats, exploring its potential therapeutic applications in conditions like muscle atrophy (Ye et al., 2013).

Amphibian Sex Reversal and Mortality

  • Studies on the effect of trenbolone on the survival, growth, and gonadal differentiation in frogs, particularly its ability to induce female-to-male reversal and mortality, have provided critical insights into environmental androgen effects (Li et al., 2015).

Sorption and Partitioning Studies

  • Investigations into the sorption of trenbolone by agricultural soils and its liquid-liquid partitioning have been conducted, which are important for understanding its environmental fate and transport (Khan et al., 2009).

Safety And Hazards

Trenbolone is considered unsafe due to the elevated risk of arteriosclerosis and myocardial infarction . Other side effects include insomnia, anxiety, hair loss, and raised liver enzymes . It can also cause liver toxicity and cardiovascular problems .

Future Directions

Future policy decisions regarding anabolic-androgenic steroids (AAS) may wish to consider the pivotal role Trenbolone plays in adverse outcomes for this unique group of substance users . More focused screening strategies are suggested for healthcare providers working with this group .

properties

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHPFQKXOUFFV-OWSLCNJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034192
Record name 17beta-Trenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trenbolone

CAS RN

10161-33-8
Record name Trenbolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10161-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trenbolone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trenbolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11551
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17beta-Trenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRENBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P53R4420TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trenbolone
Reactant of Route 2
Trenbolone
Reactant of Route 3
Trenbolone
Reactant of Route 4
Trenbolone
Reactant of Route 5
Trenbolone
Reactant of Route 6
Trenbolone

Citations

For This Compound
12,300
Citations
B Schiffer, A Daxenberger, K Meyer… - Environmental health …, 2001 - ehp.niehs.nih.gov
… the residues and degradation of trenbolone and MGA in solid dung, … Solid dung and, in case of trenbolone, liquid manure were … During storage of liquid manure the level of trenbolone …
Number of citations: 295 ehp.niehs.nih.gov
VS Wilson, C Lambright, J Ostby… - Toxicological …, 2002 - academic.oup.com
… persistence of trenbolone in the environment. Trenbolone acetate is an anabolic steroid used to promote growth in beef cattle. It is hydrolyzed to the active compound, 17β-trenbolone (…
Number of citations: 166 academic.oup.com
EJ Durhan, CS Lambright, EA Makynen… - Environmental …, 2006 - ehp.niehs.nih.gov
… Metabolites of trenbolone acetate include the stereoisomers 17α- and 17β-trenbolone, both … Our purpose in this study was to evaluate the occurrence of 17α- and 17β-trenbolone in a …
Number of citations: 221 ehp.niehs.nih.gov
G Borodi, A Turza, PA Camarasan, A Ulici - Journal of Molecular Structure, 2020 - Elsevier
… The esterification is conducted on the trenbolone molecule … forms of trenbolone, including trenbolone acetate, trenbolone … veterinary use [5] and trenbolone enanthate which is seen as a …
Number of citations: 14 www.sciencedirect.com
JF Yarrow, SC McCoy, SE Borst - Steroids, 2010 - Elsevier
… -metabolites of trenbolone in rodents or 17α-hydroxy-metabolites of trenbolone in ruminants … Potential mechanisms underlying the anabolic effects of trenbolone on skeletal muscle. 17β-…
Number of citations: 68 www.sciencedirect.com
CY Lee, DM Henricks, GC Skelley… - Journal of Animal …, 1990 - academic.oup.com
… 290 kg were treated with an implant (200 mg trenbolone acetate and 24 mg estradiol). Half of … Animals in the treated groups were reimplanted with trenbolone acetate and fed a finishing …
Number of citations: 127 academic.oup.com
GT Ankley, KK Coady, M Gross… - Environmental …, 2018 - Wiley Online Library
… Overall, based on the preponderance of evidence, we expect that the concentrations of 17β-trenbolone sourced from trenbolone acetate would be less than those of 17α-trenbolone in …
Number of citations: 45 setac.onlinelibrary.wiley.com
M Seki, S Fujishima, T Nozaka… - … and Chemistry: An …, 2006 - Wiley Online Library
Three small fish species, medaka (Oryzias latipes), fathead minnow (Pimephales promelas), and zebrafish (Danio rerio), were exposed to an estrogen, 17β‐estradiol (E 2 ), and an …
Number of citations: 137 setac.onlinelibrary.wiley.com
JE Morthorst, H Holbech, P Bjerregaard - Aquatic Toxicology, 2010 - Elsevier
… trenbolone acetate (TbA) is used as a growth promoter in beef cattle. Within the animals TbA is metabolized into 17α-trenbolone and 17β-trenbolone … of trenbolone would be irreversible. …
Number of citations: 150 www.sciencedirect.com
S Qu, EP Kolodziej, SA Long, JB Gloer, EV Patterson… - Science, 2013 - science.org
Trenbolone acetate (TBA) is a high-value steroidal growth promoter often administered to beef cattle, whose metabolites are potent endocrine-disrupting compounds. We performed …
Number of citations: 96 www.science.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.